![molecular formula C14H21N5O2 B11789560 Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)

Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

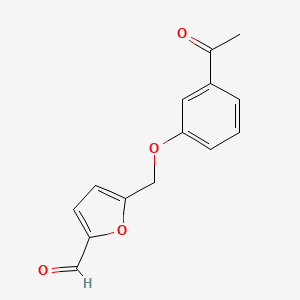

Ethyl-3-(Piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-carboxylat ist eine heterocyclische Verbindung, die einen Piperazinring aufweist, der mit einem Pyridazinring verschmolzen ist. Diese Verbindung ist in der pharmazeutischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten und Anwendungen in der Medikamentenforschung aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-(Piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-carboxylat umfasst in der Regel mehrstufige Verfahren. Ein übliches Verfahren beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen, gefolgt von einer Entschützung und einer selektiven intramolekularen Cyclisierung . Ein weiterer Ansatz beinhaltet die Aza-Diels-Alder-Reaktion von 1,2,3-Triazinen mit 1-Propynylaminen unter neutralen Bedingungen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht umfassend dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit sowie kostengünstige Produktionstechniken zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-3-(Piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoffatome einführen.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und Lösungsmittel, um die gewünschten Umwandlungen zu ermöglichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu vollständig gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Ethyl-3-(Piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-(Piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Piperazin- und der Pyridazinring ermöglichen es ihm, an spezifischen Stellen zu binden, was möglicherweise die Enzymaktivität hemmt oder die Rezeptorfunktion moduliert . Die genauen Pfade und molekularen Ziele hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine and pyridazine rings allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(Piperazin-1-yl)-1,2-Benzothiazol: Diese Verbindung enthält ebenfalls einen Piperazinring und ist für ihre antibakterielle Aktivität bekannt.

Pyridazin- und Pyridazinon-Derivate: Diese Verbindungen teilen den Pyridazinring und zeigen eine breite Palette pharmakologischer Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.

Einzigartigkeit

Ethyl-3-(Piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-carboxylat ist aufgrund seiner spezifischen Kombination aus Piperazin- und Pyridazinring einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Diese strukturelle Einzigartigkeit macht es zu einer wertvollen Verbindung für die Medikamentenforschung und -entwicklung.

Eigenschaften

Molekularformel |

C14H21N5O2 |

|---|---|

Molekulargewicht |

291.35 g/mol |

IUPAC-Name |

ethyl 3-piperazin-1-yl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |

InChI |

InChI=1S/C14H21N5O2/c1-2-21-14(20)19-6-3-12-11(10-19)9-13(17-16-12)18-7-4-15-5-8-18/h9,15H,2-8,10H2,1H3 |

InChI-Schlüssel |

WVUZJPYIYKUYDV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CCC2=NN=C(C=C2C1)N3CCNCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)

![tert-Butyl 3-(o-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11789519.png)

![4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11789535.png)

![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)